molecular formula C14H18N4OS2 B15121480 3-(3-Methylthiophen-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

3-(3-Methylthiophen-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B15121480
M. Wt: 322.5 g/mol
InChI Key: FYHATIHHDHCFFT-UHFFFAOYSA-N
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Description

3-(3-Methylthiophen-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a thiophene ring, a thiadiazole ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylthiophen-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a methyl-substituted thiophene precursor.

    Formation of the Thiadiazole Ring: Using a cyclization reaction involving appropriate precursors.

    Formation of the Piperazine Ring: Through a nucleophilic substitution reaction.

    Coupling Reactions: To link the thiophene, thiadiazole, and piperazine rings together.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and thiadiazole rings.

    Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential as a bioactive molecule, possibly targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(3-Methylthiophen-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it targets a receptor, it might mimic or block the natural ligand, altering the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Thienyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
  • 3-(3-Methylthiophen-2-yl)-1-[4-(1,2,4-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Uniqueness

The uniqueness of 3-(3-Methylthiophen-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one lies in its specific substitution pattern and the combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C14H18N4OS2

Molecular Weight

322.5 g/mol

IUPAC Name

3-(3-methylthiophen-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C14H18N4OS2/c1-11-4-9-20-12(11)2-3-14(19)18-7-5-17(6-8-18)13-10-15-21-16-13/h4,9-10H,2-3,5-8H2,1H3

InChI Key

FYHATIHHDHCFFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCN(CC2)C3=NSN=C3

Origin of Product

United States

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